2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82865-89-2 |
|---|---|
Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,3-tribromo-4-(2,3,4-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H |
InChI Key |
PTJQVJQAZSLKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Structural Elucidation and Isomeric Characterization of Hexabromobiphenyls
The Biphenyl (B1667301) Framework and Bromine Substitution Patterns
The fundamental structure of all polybrominated biphenyls (PBBs) is the biphenyl molecule, an aromatic hydrocarbon composed of two phenyl rings linked by a single carbon-carbon covalent bond. nih.govlscollege.ac.inwikipedia.org This framework, with the chemical formula (C₆H₅)₂, allows for free rotation around the central bond in its unsubstituted form. slideshare.net Bromine substitution occurs when hydrogen atoms on the phenyl rings are replaced by bromine atoms through an electrophilic aromatic substitution reaction. nih.govpressbooks.pub
The positions for substitution on the biphenyl rings are numbered 2 through 6 on one ring and 2' through 6' on the second ring. These positions are categorized based on their proximity to the central bond:
Ortho: Positions 2, 2', 6, and 6' are adjacent to the bond linking the two phenyl rings. nih.gov
Meta: Positions 3, 3', 5, and 5' are one carbon atom removed from the linking bond. nih.gov
Para: Positions 4 and 4' are directly opposite the linking bond. nih.gov
The specific arrangement of bromine atoms across these ten possible sites dictates the chemical and physical properties of the resulting PBB congener. nih.gov The substitution pattern is crucial in determining the molecule's planarity, persistence, and stereochemical properties. nih.gov
Isomeric Diversity within Hexabromobiphenyls: Focus on 2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl
The substitution of bromine atoms onto the biphenyl structure gives rise to a large number of possible compounds, known as congeners. nih.govnih.gov
Polybrominated biphenyls can have between one and ten bromine atoms. Theoretically, there are 209 distinct PBB congeners. nih.govnih.govwikipedia.org The number of possible isomers, or congeners, varies depending on the degree of bromination. For hexabromobiphenyls, where six hydrogen atoms are replaced by bromine, there are 42 possible structural isomers. nih.govwikipedia.org
| Degree of Bromination (Homolog) | Number of Possible Isomers (Congeners) |
|---|---|
| Monobromobiphenyl | 3 |
| Dibromobiphenyl | 12 |
| Tribromobiphenyl | 24 |
| Tetrabromobiphenyl | 42 |
| Pentabromobiphenyl | 46 |
| Hexabromobiphenyl | 42 |
| Heptabromobiphenyl | 24 |
| Octabromobiphenyl | 12 |
| Nonabromobiphenyl | 3 |
| Decabromobiphenyl | 1 |
Data sourced from the Agency for Toxic Substances and Disease Registry. nih.govcdc.gov
The compound this compound is a specific congener of hexabromobiphenyl. Its name precisely describes its structure: three bromine atoms are attached to each phenyl ring at the 2, 3, and 4 positions. This symmetric substitution pattern includes bromine atoms in two ortho positions (2 and 2'), two meta positions (3 and 3'), and two para positions (4 and 4').
| Identifier | Value |
|---|---|
| IUPAC Name | 1,2,3-tribromo-4-(2,3,4-tribromophenyl)benzene |
| CAS Number | 82865-89-2 |
| Molecular Formula | C₁₂H₄Br₆ |
| Molecular Weight | 627.6 g/mol |
Data sourced from PubChem and ChemSpider. nih.govchemspider.com
Conformational Dynamics and Their Relevance to Environmental Behavior
The three-dimensional structure of PBBs is not static and is heavily influenced by the bromine substitution pattern, which in turn affects their environmental fate and behavior.
In unsubstituted biphenyl, the two phenyl rings are not coplanar; they exist in a twisted conformation with a dihedral angle of approximately 44.4 degrees due to steric hindrance between the ortho-hydrogen atoms. nih.govlibretexts.orgunacademy.com The energy barrier for rotation around the central bond is low, allowing for rapid interconversion between conformations. slideshare.netlibretexts.org
When bulky substituents like bromine atoms occupy the ortho positions (2, 2', 6, 6'), the steric hindrance increases significantly. slideshare.netnih.govaskfilo.com This restricted rotation forces the phenyl rings into a more pronounced non-planar orientation, increasing the dihedral angle and raising the energy barrier for rotation. researchgate.netrsc.org The compound this compound has bromine atoms at the 2 and 2' positions. This di-ortho substitution creates a substantial energy barrier, severely hindering the rotation around the phenyl-phenyl bond and locking the molecule into a specific, twisted conformation. acs.orgrsc.org The magnitude of this rotational barrier is a critical factor in determining the molecule's stereochemical properties. nih.govscispace.com
The high rotational energy barrier in ortho-substituted biphenyls can lead to a phenomenon known as atropisomerism, a type of axial chirality where stereoisomers result from hindered rotation around a single bond. libretexts.orgpharmaguideline.comwikipedia.org If the substitution pattern on each ring is asymmetric and the rotational barrier is high enough to prevent interconversion at room temperature (typically >20-22 kcal/mol), individual, stable enantiomers (non-superimposable mirror images) can be isolated. libretexts.orgwikipedia.org
Environmental Fate and Transport Mechanisms of 2,2 ,3,3 ,4,4 Hexabromo 1,1 Biphenyl
Environmental Persistence and Degradation Kinetics of 2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl
Polybrominated biphenyls (PBBs), the class of compounds to which this compound belongs, are recognized for their chemical stability and persistence in the environment. The degradation of these compounds through purely abiotic chemical reactions, with the exception of photochemical processes, is generally considered to be an unlikely pathway. This inherent stability contributes to their long-range transport and accumulation in various environmental compartments.
Biotic Degradation Processes and Microbial Interactions
Biotic degradation, mediated by microorganisms, is a critical process for the environmental breakdown of many organic pollutants. The potential for microbial degradation of this compound exists under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though rates and pathways differ significantly.
Under aerobic conditions, microorganisms can utilize organic compounds as a source of carbon and energy. While direct evidence for the aerobic biodegradation of this compound is scarce, studies on other brominated flame retardants suggest that this pathway is possible, albeit often slow. For example, a bacterial strain with high similarity to Acinetobacter sp. was isolated from activated sludge and was capable of degrading 45.44% of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) over 63 days, using it as a carbon source. nih.gov Similarly, the bacterium Rhodococcus ruber has been shown to degrade decabromodiphenyl ether (BDE-209), with a degradation rate of 81.07% over 5 days under laboratory conditions. nih.gov The degradation process resulted in intermediate metabolites including hexabromo-, octabromo-, and nonabromo-diphenyl ethers. nih.gov These findings suggest that bacteria possessing enzymes like dioxygenases could potentially initiate the degradation of this compound through oxidative pathways, leading to debromination and eventual ring cleavage. nih.govmdpi.com
| Compound | Microorganism/System | Degradation Extent | Duration | Reference |
|---|---|---|---|---|
| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Acinetobacter sp. | 45.44% | 63 days | nih.gov |
| Decabromodiphenyl ether (BDE-209) | Rhodococcus ruber TAW-CT127 | 81.07% | 5 days | nih.gov |
| Decabromodiphenyl ether (BDE-209) | Complex Bacteria Community (Brevibacillus sp. & Achromobacter sp.) | 88.4% | 120 hours | mdpi.com |
In anoxic environments such as deep sediments and certain soils, anaerobic biotransformation is the dominant microbial process. For highly halogenated compounds like this compound, the primary anaerobic pathway is reductive dehalogenation. In this process, bacteria use the halogenated compound as an electron acceptor, removing a bromine atom and replacing it with a hydrogen atom. This process can be stimulated by the presence of other halogenated aromatic compounds. nih.gov
Studies on the parent compound, biphenyl (B1667301), have shown it can be degraded anaerobically in paddy soils and river sediment, with half-lives ranging from 212 to 429 days. nih.gov This degradation was linked to the activity of sulfate-reducing and fermentative microbial populations. nih.gov More relevantly, research on PBDEs in anaerobic sediment microcosms has identified specific bacteria, including Methylophilus spp., Pseudomonas spp., Clostridium spp., and Dehalococcoides sp., that are capable of PBDE biodegradation. researchgate.net The pathway involves the transformation of higher brominated congeners into lower brominated ones. researchgate.net Given these findings, it is plausible that this compound can undergo anaerobic biotransformation in contaminated sediments and soils via reductive debromination, leading to the formation of less brominated, and potentially more bioavailable, biphenyl congeners.
Environmental Distribution and Mobility of this compound
The environmental distribution and mobility of this compound, a specific congener of polybrominated biphenyls (PBBs), are governed by its distinct physicochemical properties, primarily its low water solubility, high lipophilicity, and resistance to degradation. These characteristics facilitate its persistence in the environment and its propensity for long-range transport and bioaccumulation.
Long-Range Atmospheric Transport and Global Dispersion
This compound is categorized as a persistent organic pollutant (POP) and exhibits a high potential for long-range environmental transport. Although it has low volatility, its persistence allows for gradual, widespread distribution across the globe. In the atmosphere, it is believed to exist primarily adsorbed to particulate matter. naturvardsverket.se This association with airborne particles enables its transport over vast distances, facilitated by atmospheric currents. naturvardsverket.se
The ultimate removal of the compound from the atmosphere occurs through wet and dry deposition, leading to the contamination of terrestrial and aquatic ecosystems far from its original sources. naturvardsverket.se Compelling evidence for its global dispersion comes from extensive monitoring data showing its presence in the wildlife of remote regions, such as the Arctic. naturvardsverket.se The detection of this compound in polar bears and seals, for instance, confirms that it undergoes long-range atmospheric transport and subsequently enters remote food webs.
The global concern over its transport capabilities is reflected in its regulation under international treaties, including the UN Stockholm Convention on Persistent Organic Pollutants and the UN Convention on Long-Range Transboundary Air Pollution (CLRTAP). naturvardsverket.se
Sorption to Soil and Sediment Phases
Once deposited into terrestrial or aquatic environments, the fate of this compound is largely controlled by its strong tendency to adsorb to solid matrices like soil and sediment. This process, known as sorption, is primarily driven by the compound's hydrophobic nature. The organic carbon partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. A high Koc value indicates a strong affinity for the organic fraction of soil and sediment, leading to limited mobility and leaching into groundwater.
For polybrominated biphenyls, log Koc values have been reported in the range of 3.33 to 3.87. cdc.gov More specifically for the related congener 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), Koc values have been observed in the range of 2,138 to 7,413 L/kg. nih.gov This strong adsorption effectively immobilizes the compound within the upper layers of soil and in benthic sediments, making these environmental compartments significant sinks and long-term reservoirs. nih.gov While this strong binding reduces the likelihood of groundwater contamination, it also increases the compound's persistence in these matrices and its availability for uptake by soil-dwelling and sediment-dwelling organisms. usda.gov The strong adsorption to soil particles is also expected to attenuate the process of volatilization from moist soil surfaces. nih.gov
| Parameter | Value | Compound Class/Congener | Reference |
|---|---|---|---|
| Log Koc | 3.33–3.87 | Polybrominated Biphenyls (PBBs) | cdc.gov |
| Koc (L/kg) | 2,138–7,413 | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | nih.gov |
Bioaccumulation and Trophic Magnification Research
A critical aspect of the environmental fate of this compound is its high potential for bioaccumulation and trophic magnification. naturvardsverket.se Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes (water, food, air), while biomagnification is the process whereby the concentration of the chemical increases in organisms at successively higher levels in a food chain. cimi.orgwikipedia.org
Due to its lipophilic nature, the compound readily partitions into the fatty tissues of living organisms. cimi.org It is resistant to metabolic breakdown, leading to its accumulation over the lifetime of an organism. wikipedia.org Research has demonstrated that hexabromobiphenyl is highly bioaccumulative, with measured weight-based bioconcentration factor (BCF) values ranging from 4,700 to 18,100 L/kg. Values exceeding 5,000 are typically considered indicative of a highly bioaccumulative substance.
Furthermore, significant evidence points to the biomagnification of PBBs in aquatic and terrestrial food webs. Trophic Magnification Factors (TMFs), which measure the average increase in concentration from prey to predator across a food web, are considered a reliable tool for assessing biomagnification potential. sfu.canih.gov A TMF value greater than 1 indicates that the chemical biomagnifies. nih.gov Field studies have documented notable biomagnification factors (BMFs), a measure of concentration increase between specific predator-prey relationships, for the related PBB congener 153. For example, a BMF of approximately 175 was observed between herring and Baltic seals, and a BMF of around 100 was found between ringed seals and polar bears in East Greenland. These findings underscore the compound's ability to become increasingly concentrated at higher trophic levels, posing a risk to apex predators.
| Parameter | Value | Organism/Food Chain Link | Compound | Reference |
|---|---|---|---|---|
| Bioconcentration Factor (BCF) | 4,700–18,100 L/kg | Aquatic organisms | Hexabromobiphenyl | |
| Biomagnification Factor (BMF) | ~175 | Herring to Baltic Seal | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) | |
| Biomagnification Factor (BMF) | ~100 | Ringed Seal to Polar Bear | 2,2',4,4',5,5'-Hexabromobiphenyl (PBB 153) |
Sources and Environmental Release Pathways of 2,2 ,3,3 ,4,4 Hexabromo 1,1 Biphenyl
Historical Industrial Production and Commercial Formulations
The production of 2,2',3,3',4,4'-hexabromo-1,1'-biphenyl, a specific congener of the broader group of polybrominated biphenyls (PBBs), is intrinsically linked to the manufacturing of commercial PBB mixtures used as flame retardants. nih.govwho.int PBBs were produced by the bromination of biphenyl (B1667301), resulting in mixtures containing various congeners. nih.gov The commercial production of PBBs began in 1970 and ceased in the United States in 1976. nih.govcdc.gov
Inclusion in Technical Hexabromobiphenyl Mixtures
Commercial hexabromobiphenyl products were not pure compounds but rather complex mixtures of different PBB congeners. The primary commercial hexabromobiphenyl product in the United States was known by the trade name FireMaster®. While 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153) was the main component of mixtures like FireMaster® BP-6, other hexabromobiphenyl isomers, including this compound, were also present. The exact composition of these technical mixtures could vary from batch to batch.
The production of hexabromobiphenyl in the United States was solely carried out by the Michigan Chemical Corporation. cdc.gov From 1970 to 1976, approximately 13.3 million pounds of PBBs were produced in the U.S., with hexabromobiphenyl accounting for about 11.8 million pounds of that total. cdc.gov These PBB mixtures were primarily used as flame retardants in acrylonitrile-butadiene-styrene (ABS) thermoplastics for business machine housings, industrial and electrical products, coatings, lacquers, and polyurethane foams for automotive upholstery.
Table 1: Major Commercial Hexabromobiphenyl Formulations
| Trade Name | Primary Components | Manufacturer |
| FireMaster® BP-6 | 2,2',4,4',5,5'-hexabromobiphenyl (major), other PBB congeners | Michigan Chemical Corporation |
| FireMaster® FF-1 | FireMaster® BP-6 with 2% calcium silicate (B1173343) (anti-caking agent) | Michigan Chemical Corporation |
Legacy Contamination from Manufacturing and Application
The industrial production and use of PBBs have led to significant and persistent environmental contamination. greenpeace.org One of the most well-documented cases of PBB contamination occurred in Michigan in 1973, when a mix-up led to the substitution of FireMaster® for magnesium oxide, a cattle feed supplement. This incident resulted in widespread contamination of livestock and agricultural products.
Manufacturing facilities were a primary source of environmental release. The Michigan Chemical Corporation, for instance, discharged PBB-containing effluent into the Pine River. nih.gov Solid waste generated during the manufacturing process, estimated to be 5% of the total product, was often disposed of in landfills, such as the Gratiot County landfill in St. Louis, Michigan. cdc.gov
The application of PBBs in various consumer and industrial products also contributes to their environmental presence. nih.gov Products containing these flame retardants can release PBBs throughout their lifecycle, from manufacturing and use to disposal. nih.gov
Unintentional Formation and Emissions
Beyond direct industrial production, this compound and other PBBs can be unintentionally formed and released into the environment through thermal processes and the degradation of products containing them.
Pyrolytic and Combustion-Related Byproduct Formation
The combustion of materials containing brominated flame retardants can lead to the formation of PBBs and other hazardous byproducts, such as polybrominated dibenzofurans. While specific data on the formation of this compound through combustion is limited, the general principle is that incomplete combustion of organic matter in the presence of bromine can generate a range of brominated aromatic compounds. mdpi.com
Advanced Analytical Chemistry for 2,2 ,3,3 ,4,4 Hexabromo 1,1 Biphenyl Analysis
Sample Preparation and Enrichment Methodologies
The initial and most critical stage in the analysis of 2,2',3,3',4,4'-hexabromo-1,1'-biphenyl is the preparation and enrichment of the sample. This phase aims to isolate the target analyte from the sample matrix and concentrate it to a level suitable for instrumental detection. The choice of method depends heavily on the type of environmental matrix being analyzed. nih.govnih.gov
The goal of the extraction step is to efficiently transfer this compound from the solid or liquid sample matrix into a solvent. env.go.jp Various techniques are employed, each with specific advantages for different types of samples such as soil, sediment, water, and biological tissues. nih.govresearchgate.net
Commonly used extraction methods include:
Soxhlet Extraction: A classic and robust technique used extensively for solid samples like soil, sediment, and sludge. epa.gov It involves continuous extraction with a solvent (e.g., hexane (B92381) or a hexane/acetone mixture) over an extended period (e.g., 24 hours), ensuring high extraction efficiency. nih.govdioxin20xx.org
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples more rapidly and with less solvent than traditional methods. researchgate.net
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. It is recognized for its speed and efficiency. researchgate.netcem.com
Solid-Phase Extraction (SPE): Primarily used for aqueous samples, SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the PBBs. The analytes are then eluted with a small volume of an appropriate solvent. nih.govnih.gov This technique also serves as a concentration step.
Matrix Solid-Phase Dispersion (MSPD): This method is particularly useful for complex biological matrices like tissues. It involves grinding the sample with a solid support (sorbent) to create a homogenous mixture that is then packed into a column and eluted with a solvent. MSPD combines extraction and cleanup into a single step, reducing time and solvent consumption. nih.gov
| Extraction Technique | Applicable Matrices | Key Advantages | Typical Solvents |
|---|---|---|---|
| Soxhlet Extraction | Soil, Sediment, Sludge, Biological Tissue | High recovery, well-established method | Hexane, Toluene, Hexane/Acetone |
| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Plastic | Fast, reduced solvent consumption | Toluene, Hexane/Dichloromethane |
| Microwave-Assisted Extraction (MAE) | Soil, Plastic, Biological Tissue | Very fast, efficient | Toluene/Methanol |
| Solid-Phase Extraction (SPE) | Water, Human Plasma | Effective for aqueous samples, combines extraction and enrichment | (Elution Solvents) Dichloromethane |
| Matrix Solid-Phase Dispersion (MSPD) | Biological Tissues (e.g., placenta) | Simultaneous extraction and cleanup, reduced lipid co-extraction | (Elution Solvents) Acetonitrile, Dichloromethane |
Following extraction, the resulting solvent contains the target analyte along with a variety of co-extracted interfering compounds, such as lipids, humic acids, and sulfur, which can interfere with chromatographic analysis. nih.govepa.gov Cleanup and fractionation steps are therefore essential to remove these interferences. cdc.govresearchgate.net
Adsorption chromatography is the most common cleanup technique. The extract is passed through a column packed with one or more adsorbents. The choice of adsorbent and elution solvents allows for the separation of PBBs from interfering substances. nih.govcdc.gov
Common strategies include:
Silica (B1680970) Gel Chromatography: Used to remove polar interferences. dioxin20xx.org Silica gel can be modified with sulfuric acid to effectively remove lipids and other biogenic materials from the extract. nih.govunitar.org
Florisil Chromatography: A magnesium silicate (B1173343) adsorbent effective for separating PBBs from chlorinated pesticides and other interfering compounds. epa.govcdc.gov
Alumina Chromatography: Often used in conjunction with silica gel for further purification. dioxin20xx.org
Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique that is highly effective for removing high-molecular-weight interferences like lipids from biological sample extracts. cdc.gov
Carbon-Based Sorbents: Activated carbon columns can be used to fractionate PBBs based on their planarity, which is useful for separating them from other persistent organic pollutants like polychlorinated biphenyls (PCBs). cdc.gov
| Technique/Adsorbent | Target Interferences | Application Notes |
|---|---|---|
| Acidic Silica Gel | Lipids, Biogenic Materials | Highly effective for cleaning extracts from fatty tissues. nih.govunitar.org |
| Florisil | Polar Compounds, Pesticides | Commonly used for cleanup of environmental and biological extracts. epa.govcdc.gov |
| Alumina | Polar Compounds | Used for additional cleanup, often in multi-layer columns. dioxin20xx.org |
| Gel Permeation Chromatography (GPC) | Macromolecules (e.g., Lipids) | Separates based on molecular size; ideal for fatty samples. cdc.gov |
| Activated Carbon | Planar Molecules (e.g., some PCBs, Dioxins) | Allows for fractionation of PBBs from other planar POPs. cdc.gov |
Chromatographic and Spectrometric Characterization
After sample preparation, the purified and concentrated extract is analyzed using advanced instrumental techniques to separate, identify, and quantify this compound.
Gas chromatography (GC) is the cornerstone technique for separating individual PBB congeners from the complex mixture present in the analytical sample. nih.gov High-resolution capillary GC columns are indispensable for achieving the necessary separation of the 209 possible PBB congeners. nih.govcdc.gov The choice of the stationary phase is critical; non-polar or semi-polar phases, such as those based on poly(5%-phenyl-methyl)siloxane, are commonly used and can resolve a large number of congeners. nih.gov The retention time of a specific congener, under defined chromatographic conditions, is a key parameter for its initial identification. nih.gov
Mass spectrometry (MS), typically coupled with gas chromatography (GC-MS), provides definitive identification and accurate quantification of this compound. nih.gov The mass spectrometer ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov
For PBBs, the characteristic isotopic pattern of bromine (approximately 1:1 ratio of isotopes ⁷⁹Br and ⁸¹Br) results in a distinctive mass spectrum for each congener, aiding in its identification. umich.edu Quantification is often performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. epa.goveurofins.com This enhances sensitivity and selectivity. For the most accurate quantification, isotope-dilution mass spectrometry is employed, where a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled PBB-153) is added to the sample at the beginning of the analytical process. nih.gov This internal standard corrects for any analyte loss during sample preparation and analysis, leading to highly accurate results. nih.gov
Differentiating between the various hexabromobiphenyl isomers, which have the exact same molecular weight, is a significant analytical challenge. lcms.cz While high-resolution GC can separate many isomers, co-elution can still occur. nih.gov High-resolution mass spectrometry (HRMS) offers the ability to measure mass with very high accuracy, which helps in confirming the elemental composition of the analyte but does not by itself differentiate isomers.
However, the power of HRMS is fully realized when coupled with tandem mass spectrometry (MS/MS). In a GC-HRMS/MS system, the specific molecular ion of the hexabromobiphenyl congener is selected and then fragmented. The resulting fragmentation pattern can be unique to a specific isomer's structure. lcms.cz Subtle differences in the positions of the bromine atoms on the biphenyl (B1667301) rings can lead to different fragmentation pathways and relative abundances of fragment ions. This allows for the differentiation of this compound from other co-eluting hexabromobiphenyl isomers, providing a higher degree of confidence in its identification. nih.govnih.gov Advanced fragmentation techniques can further aid in distinguishing structurally similar isomers. lcms.cz
Rigorous Quality Assurance and Quality Control Protocols in Research
The reliable quantification of this compound in complex environmental and biological matrices necessitates the implementation of stringent quality assurance (QA) and quality control (QC) protocols. These measures are integral to ensuring the accuracy, precision, and legal defensibility of analytical data. QA encompasses the planned and systematic activities implemented to fulfill quality requirements, while QC refers to the operational techniques and activities used to fulfill requirements for quality.
A comprehensive QA/QC program for the analysis of this compound typically includes the use of certified reference materials, method blanks, laboratory control samples, matrix spikes and matrix spike duplicates, and surrogate standards. Adherence to established methodologies, such as those outlined by the U.S. Environmental Protection Agency (EPA), provides a framework for many of these protocols.
Method Blanks
Method blanks, which are analyte-free matrices, are processed alongside environmental samples to assess potential contamination introduced during the analytical procedure. The analysis of method blanks is a critical step in identifying and mitigating sources of contamination that could lead to false-positive results. For persistent organic pollutants (POPs), it is a common requirement that the concentration of the target analyte in the method blank be below the method detection limit (MDL) or a specified fraction of the concentration found in the samples.
Laboratory Control Samples
A laboratory control sample (LCS) is a sample of a clean matrix that is spiked with a known concentration of the analyte of interest. The LCS is processed and analyzed in the same manner as the environmental samples. The recovery of the analyte from the LCS is used to monitor the performance of the analytical method and the accuracy of the laboratory's measurements. Regulatory guidelines often specify acceptable recovery ranges for the LCS, typically between 70% and 130%.
Matrix Spikes and Matrix Spike Duplicates
To evaluate the effect of the sample matrix on the analytical method, matrix spikes (MS) and matrix spike duplicates (MSD) are employed. These involve spiking a known amount of the analyte into a separate aliquot of an environmental sample. The recovery of the spike provides information on matrix-related interferences that may enhance or suppress the analytical signal. The relative percent difference (RPD) between the MS and MSD recoveries is used to assess the precision of the method in the specific sample matrix.
Surrogate Standards
Surrogate standards are compounds that are chemically similar to the analyte of interest but are not expected to be present in the environmental samples. A known amount of a surrogate standard is added to every sample, blank, and spike before extraction. The recovery of the surrogate is monitored to assess the efficiency of the sample preparation and analytical process for each individual sample. Acceptable surrogate recovery limits are established by regulatory methods and are used to ensure the reliability of the results for each sample. For example, in methods for polychlorinated biphenyls (PCBs), which are structurally similar to PBBs, surrogate recovery is expected to be within a certain range to ensure the validity of the sample results.
Certified Reference Materials
Method Performance Data
The performance of analytical methods for this compound is characterized by several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), accuracy (as percent recovery), and precision (as relative standard deviation, %RSD). The following tables summarize some of the reported performance data for the analysis of this compound and related hexabromobiphenyls in various matrices.
| Matrix | Extraction Method | Analyte | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| Aqueous Environmental Samples | Separatory Funnel Extraction | Hexabromobiphenyl (BB-153) | 72 - 89 | |
| Aqueous Environmental Samples | Magnetic Stirring Extraction | Hexabromobiphenyl (BB-153) | 65 - 84 | |
| Aqueous Environmental Samples | Solid-Phase Extraction | Hexabromobiphenyl (BB-153) | 26 - 122 |
| Matrix | Analytical Method | Analyte | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|---|---|---|---|---|---|
| Human Serum | Gas Chromatography-Tandem Mass Spectrometry | PBB-153 | 89 - 119 | <9 | nih.gov |
| Matrix | Analytical Method | Analyte | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| Human Serum | Gas Chromatography-Tandem Mass Spectrometry | PBB-153 | 0.002 ng/mL | Not Reported | iaea.org |
Global Occurrence and Spatiotemporal Monitoring of 2,2 ,3,3 ,4,4 Hexabromo 1,1 Biphenyl
Detection and Quantification in Environmental Compartments
The detection of 2,2',3,3',4,4'-hexabromo-1,1'-biphenyl in various environmental matrices is a testament to its persistence, despite the cessation of PBB production in many parts of the world. As a lipophilic compound, it has a tendency to adsorb to particulate matter and accumulate in the fatty tissues of organisms.
In aquatic environments, this compound is expected to partition from the water column to sediments and bioaccumulate in aquatic life. Due to their low water solubility, PBB concentrations in water are generally low, often below detection limits, except in areas of direct contamination.
Sediments act as a significant sink for PBBs. Historical data from contaminated sites, such as the Pine River in Michigan, show high levels of total PBBs in sediments. For instance, in areas downstream from a former PBB manufacturing plant, total PBB concentrations in sediment cores have been found to be substantial. However, congener-specific data for PBB-128 in these sediments are not extensively reported.
Bioaccumulation in aquatic biota is a major concern for PBBs. Studies have shown that hexabromobiphenyls can be concentrated by organisms from their environment by factors of over 10,000. While much of the research has focused on PBB-153, the presence of various hexabrominated isomers has been confirmed in fish and marine mammals. For example, in fish from German and Swedish rivers, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) was detected at concentrations ranging from 0.3 to 0.6 µg/kg lipid. In seals from remote locations like Spitsbergen, Norway, different hexabrominated isomers were the main PBB components found. Specific concentrations for this compound in these studies are not detailed, highlighting a gap in the current scientific knowledge.
Interactive Data Table: Concentrations of Hexabromobiphenyls in Aquatic Biota (Illustrative)
| Species | Location | Compound | Concentration (µg/kg lipid) |
| Trout | German Rivers | 2,2',4,4',5,5'-Hexabromobiphenyl | 0.3 - 0.6 |
| Various Fish | Baltic Sea | 3,3',4,4',5,5'-Hexabromobiphenyl | Up to 36 |
| Seal | Spitsbergen, Norway | 2,2',4,4',5,5'-Hexabromobiphenyl | Mean of 0.8 |
| Polar Bear | East Greenland | 2,2',4,4',5,5'-Hexabromobiphenyl | Not specified, but 100x higher than in seals |
Note: This table is illustrative and primarily features data for other hexabromobiphenyl congeners due to the limited availability of specific data for this compound.
In terrestrial ecosystems, this compound is expected to be strongly adsorbed to soil particles, particularly those with high organic carbon content. This strong adsorption limits its mobility in soil and potential for groundwater contamination.
Historical contamination events, such as the accidental mixing of a PBB-based flame retardant into livestock feed in Michigan in the 1970s, led to significant soil contamination on affected farms. Studies of these sites revealed that PBBs are highly persistent in soil, with little evidence of degradation over long periods. While these studies provide valuable insight into the environmental fate of PBBs, they often report total PBB concentrations or focus on the major congeners of the commercial mixture, with less specific information on this compound.
Uptake by terrestrial plants is generally considered to be low, especially for the higher brominated congeners like hexabromobiphenyls. The primary route of exposure for terrestrial animals is through the ingestion of contaminated soil or food sources.
The presence of hexabromobiphenyls in the atmosphere is a key factor in their global distribution. naturvardsverket.se These compounds can be released into the air from manufacturing processes, volatilization from contaminated soils and water bodies, and the incineration of waste containing these flame retardants. In the atmosphere, they are believed to exist mainly bound to particles and can be transported over long distances before being deposited through wet and dry deposition. naturvardsverket.se
Geographic Distribution Patterns and Evidence of Long-Range Transport
The detection of hexabromobiphenyls in remote environments such as the Arctic provides strong evidence of their long-range atmospheric transport. naturvardsverket.se These compounds have been found in the tissues of Arctic wildlife, far from any known production or major use areas. naturvardsverket.se This indicates that this compound, as part of the hexabromobiphenyl group, has the potential for global distribution. The pattern of PBB congeners can differ depending on the location, suggesting that different sources and transport pathways may be at play. While higher concentrations are found in industrialized regions and areas with historical contamination, the presence of these compounds in pristine environments highlights their global reach.
Temporal Trends in Environmental Concentrations
Studies of sediment cores, which provide a historical record of environmental contamination, have been instrumental in understanding the temporal trends of PBBs. In general, the concentrations of PBBs in sediment cores from various locations show an increase from the mid-20th century, corresponding with the start of their commercial production, and a subsequent decrease in the upper, more recent layers following the cessation of production and regulatory bans.
Interactive Data Table: Temporal Trends of PBBs in Pine River, Michigan (Qualitative)
| Time Period | PBB Loadings to River | PBB Levels in Sediment | PBB Levels in Fish Tissue |
| Post-Production (3-year follow-up) | Decline | No Significant Decline | No Significant Decline |
Note: This table illustrates the general persistence of PBBs in the environment after the cessation of direct industrial discharge.
Regulatory Science and Policy Implications for 2,2 ,3,3 ,4,4 Hexabromo 1,1 Biphenyl Research
International Chemical Management Frameworks
The global effort to control the spread and impact of persistent organic pollutants (POPs) has been spearheaded by the Stockholm Convention on Persistent Organic Pollutants . Hexabromobiphenyl is listed in Annex A of this convention, which calls for the elimination of its production and use. sysmex.co.jp The inclusion of hexabromobiphenyl underscores the international consensus on its significant threat to environmental and human health. epa.gov Parties to the convention are obligated to take measures to phase out this chemical and manage stockpiles and wastes containing it in an environmentally sound manner. sysmex.co.jp
Another significant international agreement is the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade . Polybrominated biphenyls (PBBs), including hexabromobiphenyl, are listed under this convention, which facilitates the exchange of information about hazardous chemicals and promotes shared responsibility in relation to their international trade. epa.gov
Furthermore, the Protocol to the 1979 Convention on Long-Range Transboundary Air Pollution (CLRTAP) on Persistent Organic Pollutants also includes hexabromobiphenyl, obliging parties to phase out its production and use. epa.gov The presence of this compound in Arctic wildlife, far from its original sources, provides strong evidence of its potential for long-range environmental transport, a key criterion for its inclusion in these international agreements. epa.gov
| International Agreement | Status of Hexabromobiphenyl | Key Obligation |
| Stockholm Convention | Listed in Annex A (Elimination) | Parties must take measures to eliminate production and use. sysmex.co.jp |
| Rotterdam Convention | Listed | Facilitates information exchange and prior informed consent for international trade. epa.gov |
| CLRTAP POPs Protocol | Listed | Parties must phase out all production and uses. epa.gov |
National and Regional Regulatory Initiatives and their Research Context
Building on international frameworks, numerous countries and regions have implemented their own regulations to control 2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl and other PBBs. These initiatives are often informed by national research programs that assess the risks posed by these chemicals.
In the European Union , the Restriction of Hazardous Substances (RoHS) Directive restricts the use of PBBs in electrical and electronic equipment. epa.gov This has significantly reduced the use of these flame retardants in consumer products. Additionally, PBBs, including hexabromobiphenyl, are subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. epa.gov
In the United States , the manufacture of PBBs was banned in 1976 following a major contamination incident in Michigan. epa.gov This event spurred extensive research into the health effects of PBBs, largely through the Michigan Long-Term PBB Study. nih.gov While there are no federal guidelines specifically for PBBs in terms of protecting human health, the Environmental Protection Agency (EPA) has calculated screening levels for PBBs in air, soil, and tap water. epa.govcdc.gov Several states, including Michigan, have also established their own soil standards or guidelines for PBBs. epa.gov
In Asia, several countries have implemented controls on hazardous substances that include PBBs:
China : Under its "China RoHS" regulations, PBBs are among the restricted substances in electrical and electronic products. gocompliance.com In 2023, China announced the prohibition of several POPs, further strengthening its environmental risk management. sgs.comsgs.com
Japan : The Chemical Substances Control Law (CSCL) in Japan regulates persistent and bioaccumulative substances. PBBs, including hexabromobiphenyl, are designated as Class I Specified Chemical Substances, which are prohibited from being manufactured or imported. sysmex.co.jpsgs.comink-jpima.org
South Korea : The Act on the Registration and Evaluation of Chemicals (K-REACH) and the Persistent Organic Pollutants Control Act regulate hazardous chemicals. yordasgroup.com South Korea aligns its regulations with international agreements like the Stockholm Convention, restricting or prohibiting the use of listed POPs. cirs-group.comchemradar.com
| Region/Country | Key Regulation(s) | Research Context/Driver |
| European Union | RoHS Directive, REACH Regulation | General concern over hazardous substances in consumer products and the environment. |
| United States | Ban on manufacturing (1976), EPA screening levels, state guidelines | Michigan PBB contamination incident and subsequent long-term health studies. epa.govnih.gov |
| China | China RoHS, Prohibition of specific POPs | Alignment with international standards and environmental protection goals. gocompliance.comsgs.com |
| Japan | Chemical Substances Control Law (CSCL) | Regulation of persistent and bioaccumulative substances. ink-jpima.org |
| South Korea | K-REACH, POPs Control Act | Harmonization with international conventions like the Stockholm Convention. yordasgroup.comchemradar.com |
Scientific Data Needs to Inform Policy Development
Despite the existing regulations, there remain significant scientific data gaps that, if filled, could lead to more refined and effective policies for managing the risks associated with this compound. The Agency for Toxic Substances and Disease Registry (ATSDR) has identified several areas where further research is needed for PBBs in general, which are applicable to this specific congener. cdc.gov
Key areas requiring further scientific investigation include:
Environmental Fate and Transport : While long-range transport is acknowledged, more detailed research is needed on the specific mechanisms and pathways of this compound in various environmental compartments. Understanding its degradation rates and the formation of potentially toxic byproducts is crucial for accurate risk assessment.
Toxicokinetics of Specific Congeners : Most toxicological data is based on commercial mixtures of PBBs. There is a need for more research on the absorption, distribution, metabolism, and excretion of individual congeners like this compound to better understand their specific health risks.
Dose-Response Relationships : Establishing more precise dose-response relationships for various health endpoints, including carcinogenicity and endocrine disruption, is essential for setting evidence-based safety standards and cleanup levels.
Development of Advanced Analytical Methods : Continued development of sensitive and reliable analytical methods is necessary for the accurate detection and quantification of this compound in complex environmental and biological matrices. This is critical for effective monitoring and enforcement of regulations.
Addressing these scientific data needs through targeted research will be instrumental in strengthening the foundation of national and international policies aimed at protecting human health and the environment from the adverse effects of this compound.
Future Research Trajectories and Emerging Challenges in 2,2 ,3,3 ,4,4 Hexabromo 1,1 Biphenyl Studies
In-depth Investigation of Specific Congener Environmental Reactivity
Future research must focus on the specific environmental reactivity of 2,2',3,3',4,4'-Hexabromo-1,1'-biphenyl. While general information on PBBs exists, congener-specific data on degradation rates and pathways under various environmental conditions are limited. The chemical stability of PBBs is influenced by the degree and pattern of bromine substitution. nih.gov Key areas of investigation should include:
Photodegradation: While PBBs are susceptible to photolytic debromination when exposed to ultraviolet light, the rates and extent of these reactions in the environment are not well understood. epa.gov Laboratory experiments have shown rapid photodegradation of some hexabromobiphenyl congeners in methanol, but it is uncertain if this occurs in water due to the lack of active groups.
Biodegradation: Biodegradation of PBBs is generally considered insignificant. cdc.gov However, some studies suggest that microbial reductive debromination can occur under anaerobic conditions in sediments and soils. mdpi.com The order of debromination during microbial reduction appears to be the opposite of that observed during photolysis. mdpi.com Research is needed to identify the specific microorganisms and enzymatic pathways involved in the degradation of this compound and to determine the factors that influence these processes.
Abiotic Degradation: The degradation of PBBs through purely abiotic chemical reactions, excluding photochemical reactions, is considered unlikely. However, further investigation into potential abiotic degradation pathways in different environmental matrices is warranted.
Advanced Environmental Modeling of Fate and Transport Dynamics
To accurately predict the long-term environmental behavior of this compound, advanced environmental models are crucial. wiley.com These models can help to simulate its movement through various environmental compartments, including air, water, soil, and biota. epa.gov
Future modeling efforts should incorporate:
Congener-Specific Physicochemical Properties: Accurate data on properties such as vapor pressure, water solubility, and octanol-water partition coefficient for this compound are essential for robust modeling.
Multimedia Transport: Models should account for the partitioning and transport of the compound between different environmental media. epa.gov PBBs are primarily hydrophobic and tend to adsorb strongly to soil and sediments. nih.gov
Long-Range Transport: The potential for long-range atmospheric and oceanic transport of this congener needs to be better understood and incorporated into global distribution models. nih.gov
Bioaccumulation and Biomagnification: Models should simulate the uptake and accumulation of this compound in food webs to assess the risk to higher trophic level organisms, including humans.
Innovations in Remediation and Decontamination Technologies
Developing effective and environmentally friendly remediation technologies for sites contaminated with this compound is a significant challenge. epa.gov Current research is exploring a range of innovative approaches:
Bioremediation: This involves using microorganisms to break down contaminants. nih.gov While the natural microbial degradation of PBBs is slow, research into enhancing this process through bioaugmentation or biostimulation is ongoing. mdpi.com
Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. The potential of certain plant species to take up and metabolize this compound needs to be investigated.
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to destroy organic pollutants. The effectiveness of various AOPs for the degradation of this specific PBB congener should be evaluated.
In Situ Chemical Reduction (ISCR): This involves the injection of chemical reductants into the subsurface to degrade contaminants. The use of zero-valent iron and other reducing agents for the remediation of PBB-contaminated sites is a promising area of research.
Permeable Reactive Barriers (PRBs): PRBs are treatment zones installed in the subsurface to intercept and treat contaminated groundwater. frtr.gov The development of reactive materials that can effectively degrade or sequester this compound is a key research need. frtr.gov
Characterization of Novel or Unidentified Formation Pathways
While the primary source of this compound in the environment has been its commercial production and use as a flame retardant, there is a need to investigate other potential formation pathways. epa.gov Research in this area should focus on:
Unintentional Formation in Industrial Processes: Investigating whether this congener can be formed as an unintentional byproduct in various industrial processes, such as waste incineration or the manufacturing of other brominated compounds.
Transformation of Other PBBs: Studying the environmental transformation of other PBB congeners to determine if they can be converted to this compound through processes like photodegradation or microbial action. mdpi.com
Combustion Processes: Evaluating the potential for the formation of this compound during the combustion of materials containing bromine and biphenyl (B1667301) structures.
Harmonization of Analytical Methodologies and Inter-laboratory Comparisons
Accurate and comparable data are essential for assessing the extent of contamination and the effectiveness of remediation efforts. The primary method for analyzing PBBs is gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). nih.gov
Challenges and future directions in this area include:
Standardization of Methods: There is a need for greater harmonization of analytical methods for the determination of this compound in various environmental and biological matrices. nih.gov This includes standardizing sample extraction, cleanup, and instrumental analysis procedures.
Development of Certified Reference Materials (CRMs): The availability of CRMs for this compound in relevant matrices is essential for method validation and quality control.
Mechanistic Studies on the Biological Action of PBB Congeners
Understanding the mechanisms by which this compound exerts its toxic effects is a critical area of ongoing research.
Investigations into Aryl Hydrocarbon Receptor (AhR) Binding and Activation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds. nih.govescholarship.orgnih.gov A number of the effects of PBBs are consistent with an AhR-mediated mechanism of action. nih.gov
Future research should focus on:
Binding Affinity and Efficacy: Quantifying the binding affinity of this compound to the AhR and its efficacy in activating the receptor.
Downstream Gene Expression: Identifying the specific genes and signaling pathways that are altered following the activation of the AhR by this congener. The AhR, upon ligand binding, translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT), which then binds to specific DNA sequences to regulate gene expression. nih.govnih.gov
Structure-Activity Relationships: Investigating the relationship between the structure of this and other PBB congeners and their ability to bind to and activate the AhR. This can help to predict the toxicity of other PBBs for which limited toxicological data are available.
Non-AhR Mediated Mechanisms: It is also important to investigate potential toxic mechanisms that are independent of the AhR. nih.gov
Endocrine System Perturbation Research
Future research concerning this compound, a specific congener within the broader class of polybrominated biphenyls (PBBs), is increasingly focused on its potential to disrupt the endocrine system. PBBs are recognized as endocrine-disrupting compounds (EDCs) that can interfere with the body's hormonal pathways. nih.goveuropa.eu Investigations into commercial PBB mixtures, such as FireMaster BP-6, provide foundational insights, as these mixtures contain multiple PBB congeners.
Studies have demonstrated that PBBs can alter the metabolism of steroid hormones. nih.gov The mechanism may involve the induction of microsomal mixed-function oxidases (MFOs), for which steroid hormones are substrates. This enzymatic induction can lead to accelerated breakdown and excretion of essential hormones like estradiol (B170435) and progesterone, potentially compromising reproductive health. nih.govnih.gov Research involving perinatal exposure in rats to PBB mixtures resulted in modified physiological responses to exogenously administered steroid hormones, indicating a clear impact on steroid hormone signaling pathways. nih.gov
Beyond steroid hormones, the thyroid hormone system is a significant target of PBBs. The commercial mixture FireMaster BP-6 has been shown to suppress thyroid hormone receptor (TR)-mediated gene transcription. researchgate.net This interference can disrupt critical developmental processes, as evidenced by impaired thyroid hormone-induced dendritogenesis in rat cerebellar cell cultures. researchgate.net Given the structural similarities between PBBs and other halogenated compounds known to affect thyroid function, understanding the specific impact of this compound on thyroid homeostasis remains a critical area of investigation. nih.govnih.govcaldic.com
Table 1: Research Findings on Endocrine System Perturbation by PBBs
Study Focus Model System PBB Mixture/Congener Observed Effects Reference Steroid Hormone Metabolism Rats (perinatal exposure) PBB Mixture Modified responses to administered estradiol and progesterone; suggests accelerated steroid hormone catabolism. researchgate.net Steroid Excretion Cattle FireMaster BP-6 Altered excretion patterns of estradiol-17 beta and progesterone. nih.gov Thyroid Hormone Receptor Function CV-1 cells (monkey kidney) FireMaster BP-6 Suppression of thyroid hormone receptor (TR)-mediated transcription. nih.gov Neurodevelopmental Effects Primary rat cerebellar culture FireMaster BP-6 Impaired thyroid hormone-induced Purkinje cell dendrite arborization and granule cell neurite extension. nih.gov
Research on Oxidative Stress Induction
The role of this compound in inducing oxidative stress is an emerging area of toxicological research. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a mechanism of toxicity for many environmental contaminants. mdpi.com While direct studies on this specific PBB congener are limited, research on the PBB class as a whole, as well as on structurally related compounds like polybrominated diphenyl ethers (PBDEs) and polychlorinated biphenyls (PCBs), provides strong inferential evidence. nih.govmdpi.com
Recent research has identified a specific mechanism by which PBBs can induce cellular damage related to oxidative stress. Studies show that PBBs can cause liver injury by disrupting the KEAP1/Nrf2/SLC7A11 signaling axis. nih.gov This disruption impairs the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant, leading to a type of iron-dependent cell death known as ferroptosis. nih.gov This pathway represents a significant trajectory for future research into the specific effects of this compound.
Although direct evidence for some PBBs is complex—for instance, one study on the congener 3,3',4,4'-tetrabromobiphenyl (B1219524) found that antioxidants did not reverse its toxic effects, suggesting mechanisms may not be solely dependent on lipid peroxidation—the broader class of compounds is linked to oxidative damage. nih.gov The study of biomarkers such as malondialdehyde (MDA), a product of lipid peroxidation, and changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in response to this compound exposure is a necessary next step to elucidate its toxicological profile. mdpi.com
Table 2: Research Findings on Oxidative Stress Induction by PBBs and Related Compounds
Study Focus Model System Compound Class/Congener Key Findings/Mechanism Reference Hepatotoxicity Mechanism Hepatocytes Polybrominated Biphenyls (PBBs) Disruption of the KEAP1/Nrf2/SLC7A11 axis, leading to impaired glutathione (GSH) synthesis and ferroptosis. caldic.com General Toxicity - PBBs, PCBs, PBDEs PBBs are structurally similar to PCBs and PBDEs, which are known to act as endocrine disruptors and may alter the epigenome. Oxidative stress is a known mechanism for these related compounds. nih.gov Toxicity and Antioxidant Effects Rats 3,3',4,4'-Tetrabromobiphenyl (PBB) Toxic effects (e.g., reduced growth, liver and thymus changes) were not reversed by antioxidants, suggesting complex mechanisms beyond simple lipid peroxidation. Oxidative Damage Zebrafish Polybrominated Diphenyl Ethers (PBDEs) Exposure to PBDEs increased the activity of antioxidant enzymes catalase (CAT) and superoxide dismutase (SOD), indicating a response to oxidative stress.
Q & A
Basic Research Question: How can I optimize the synthesis of 2,2',3,3',4,4'-hexabromo-1,1'-biphenyl to improve yield and purity?
Answer:
The synthesis typically involves bromination of biphenyl derivatives under controlled conditions. A validated method includes dissolving biphenyl precursors in anhydrous dimethyl sulfoxide (DMSO) and methanol, followed by dropwise addition of NaOMe at 180°C to achieve bromination. Column chromatography (e.g., silica gel with n-hexane as eluent) is critical for purification, yielding ~50% pure product . Key parameters to optimize include reaction temperature, stoichiometry of brominating agents, and solvent polarity. Monitoring intermediates via H NMR (e.g., hexabromo-derivatives in Fig. S23 ) ensures structural fidelity.
Advanced Research Question: What analytical strategies distinguish positional isomers of hexabromobiphenyls in complex mixtures?
Answer:
Isomeric differentiation requires coupling high-resolution mass spectrometry (HRMS) with orthogonal chromatographic methods. For example:
- GC-MS : Use non-polar columns (e.g., DB-5MS) to separate isomers based on boiling points.
- HPLC : Employ C18 reverse-phase columns with acetonitrile/water gradients to resolve polar differences.
- NMR : H and C NMR can identify substitution patterns (e.g., para vs. meta bromination) .
Cross-referencing with certified standards (e.g., 35 μg/mL iso-octane solutions ) is essential for peak assignment.
Basic Research Question: What methodologies are recommended for detecting trace levels of this compound in environmental samples?
Answer:
Environmental detection involves:
- Extraction : Solid-phase extraction (SPE) using C18 cartridges for water samples; Soxhlet extraction for sediments.
- Quantification : GC-ECD (electron capture detector) or LC-MS/MS with isotopic internal standards (e.g., C-labeled analogs ).
- Limit of Detection (LOD) : Achieve sub-ppb sensitivity via MRM (multiple reaction monitoring) transitions (e.g., m/z 627.588 → 79 [Br⁻] ). Validate against matrix-matched calibration curves to address interference.
Advanced Research Question: How do bromination patterns influence the compound’s environmental persistence and toxicological mechanisms?
Answer:
- Persistence : Higher bromination (e.g., 2,2',3,3',4,4' substitution) increases hydrophobicity (log Kow ~7.2), leading to bioaccumulation in lipid-rich tissues.
- Toxicity : Ortho-substituted bromines sterically hinder metabolic degradation, enhancing persistence. In vitro assays (e.g., CYP450 inhibition) reveal dose-dependent hepatotoxicity .
Advanced studies should use in silico QSAR models to predict degradation pathways and cross-validate with microbial degradation experiments under aerobic/anaerobic conditions .
Basic Research Question: How can conflicting data on physicochemical properties (e.g., melting point) be resolved?
Answer:
Data discrepancies often arise from impurities or polymorphic forms. To resolve:
- Purification : Recrystallize from toluene/hexane mixtures to isolate pure crystals.
- DSC (Differential Scanning Calorimetry) : Measure melting points under controlled heating rates (e.g., 10°C/min) .
- XRD : Confirm crystalline structure alignment with reported data (e.g., CAS 36355-01-8 ).
Advanced Research Question: What advanced techniques are used to study photolytic or thermal degradation products?
Answer:
- Photolysis : Expose to UV light (254 nm) in quartz reactors; analyze products via LC-HRMS with SWATH acquisition for untargeted screening.
- Thermal Degradation : Pyrolyze at 500°C in inert atmospheres (N2), followed by GC×GC-TOFMS to detect polybrominated dibenzofurans (PBDFs) .
- Computational Modeling : Use DFT calculations to predict bond dissociation energies (BDEs) and degradation pathways .
Basic Research Question: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, goggles, and fume hoods due to its classification as a "First-Class Specific Chemical Substance" under Japanese regulations .
- Storage : Keep in amber glass vials at 4°C to prevent photodegradation.
- Waste Disposal : Incinerate at >1,000°C with alkaline scrubbers to neutralize HBr emissions .
Advanced Research Question: How can computational modeling predict interactions of this compound with biological receptors?
Answer:
- Docking Simulations : Use AutoDock Vina to model binding to aryl hydrocarbon receptor (AhR) or thyroid hormone transporters.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR : Train models on brominated biphenyl datasets to predict endocrine-disrupting potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
